Cas no 2228639-64-1 (1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile is a versatile organic compound with significant applications in chemical synthesis. This compound offers high purity and stability, making it ideal for research and development in the pharmaceutical and agrochemical industries. Its unique structure and functional groups enable the development of novel compounds with diverse biological activities.
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile structure
2228639-64-1 structure
商品名:1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
CAS番号:2228639-64-1
MF:C11H10N2O
メガワット:186.20990228653
CID:5866015
PubChem ID:165684675

1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
    • 2228639-64-1
    • EN300-1796101
    • インチ: 1S/C11H10N2O/c1-8-6-13-3-2-10(8)11(7-12)4-9(14)5-11/h2-3,6H,4-5H2,1H3
    • InChIKey: ROTXZVJYDRBRAB-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C#N)(C2C=CN=CC=2C)C1

計算された属性

  • せいみつぶんしりょう: 186.079312947g/mol
  • どういたいしつりょう: 186.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1796101-0.1g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
0.1g
$1081.0 2023-09-19
Enamine
EN300-1796101-5g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
5g
$3562.0 2023-09-19
Enamine
EN300-1796101-10g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
10g
$5283.0 2023-09-19
Enamine
EN300-1796101-1g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
1g
$1229.0 2023-09-19
Enamine
EN300-1796101-0.05g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
0.05g
$1032.0 2023-09-19
Enamine
EN300-1796101-5.0g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
5g
$3562.0 2023-06-02
Enamine
EN300-1796101-0.5g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
0.5g
$1180.0 2023-09-19
Enamine
EN300-1796101-1.0g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
1g
$1229.0 2023-06-02
Enamine
EN300-1796101-0.25g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
0.25g
$1131.0 2023-09-19
Enamine
EN300-1796101-10.0g
1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228639-64-1
10g
$5283.0 2023-06-02

1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228639-64-1)

1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228639-64-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex structural framework, combines a pyridine moiety with a cyclobutane ring functionalized with a nitrile group, making it a promising candidate for further exploration in drug discovery and molecular design.

The structural motif of 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile is highly intriguing from a chemical perspective. The presence of the pyridine ring not only introduces a nitrogen-rich environment but also provides opportunities for hydrogen bonding and metal coordination, which are critical factors in the design of bioactive molecules. The cyclobutane ring, on the other hand, introduces rigidity to the molecule, which can influence its binding affinity and selectivity when interacting with biological targets.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile falls into this category, as it embodies the synergistic effects of multiple functional groups that are known to enhance pharmacological activity. The nitrile group, for instance, is a versatile moiety that can participate in various chemical reactions, including nucleophilic additions and cyclizations, which are often employed in synthetic chemistry to construct complex molecular architectures.

One of the most compelling aspects of 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile is its potential as a scaffold for drug development. The combination of the pyridine and cyclobutane moieties creates a unique chemical space that has not been extensively explored. This opens up avenues for designing molecules with tailored properties, such as improved solubility, bioavailability, and metabolic stability. These characteristics are essential for the development of next-generation therapeutics that can address unmet medical needs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging these tools, scientists have been able to identify promising candidates like 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile for further experimental validation. Such computational studies have revealed that this compound exhibits potential binding interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways.

The synthesis of 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, the development of novel synthetic methodologies has made it possible to access such intricate molecules more efficiently than ever before. These advancements are crucial for accelerating the discovery and development of new drugs.

In conclusion, 1-(3-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228639-64-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery of novel therapeutics that can improve human health.

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